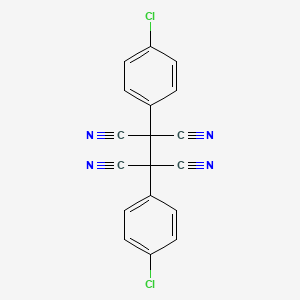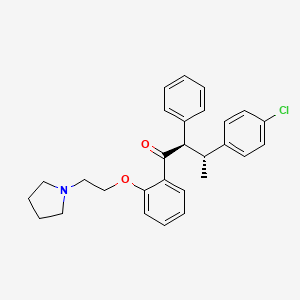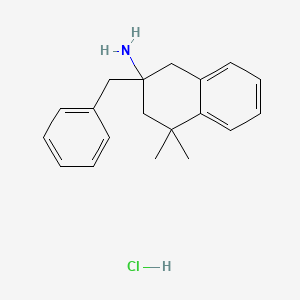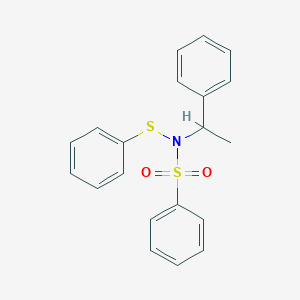
N-(1-Phenylethyl)-N-(phenylsulfanyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Phenylethyl)-N-(phenylsulfanyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a phenylethyl and phenylsulfanyl moiety, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenylethyl)-N-(phenylsulfanyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with N-(1-phenylethyl)amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction using thiophenol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Phenylethyl)-N-(phenylsulfanyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thiophenol, alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted sulfonamides
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and protein binding.
Medicine: Potentially as an antimicrobial agent due to its sulfonamide structure.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(1-Phenylethyl)-N-(phenylsulfanyl)benzenesulfonamide would depend on its specific application. In a biological context, it may inhibit enzyme activity by mimicking the substrate or binding to the active site. The sulfonamide group is known to interfere with folic acid synthesis in bacteria, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-Phenylethyl)-N-(phenylsulfanyl)acetamide
- N-(1-Phenylethyl)-N-(phenylsulfanyl)benzamide
- N-(1-Phenylethyl)-N-(phenylsulfanyl)benzenesulfonamide derivatives
Uniqueness
This compound is unique due to the presence of both phenylethyl and phenylsulfanyl groups, which may impart distinct chemical reactivity and biological activity compared to other sulfonamides. Its specific structure may allow for selective interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
36376-81-5 |
|---|---|
Formule moléculaire |
C20H19NO2S2 |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
N-(1-phenylethyl)-N-phenylsulfanylbenzenesulfonamide |
InChI |
InChI=1S/C20H19NO2S2/c1-17(18-11-5-2-6-12-18)21(24-19-13-7-3-8-14-19)25(22,23)20-15-9-4-10-16-20/h2-17H,1H3 |
Clé InChI |
SUHJETQPDHQWDK-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)N(SC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


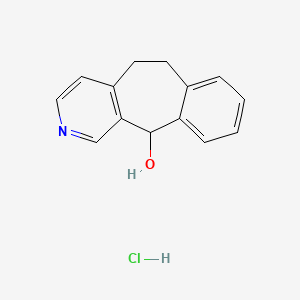

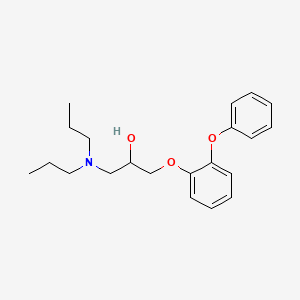
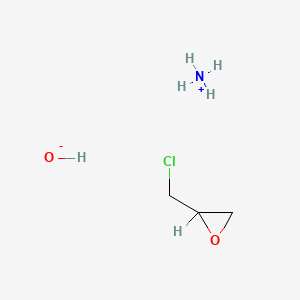
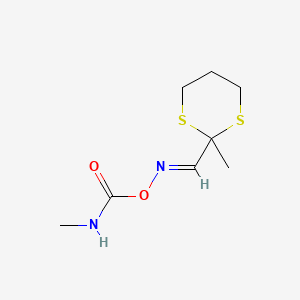
![Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14685807.png)
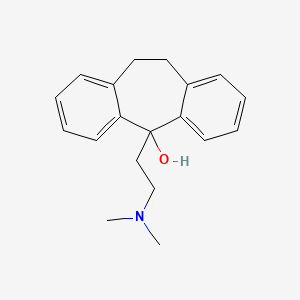
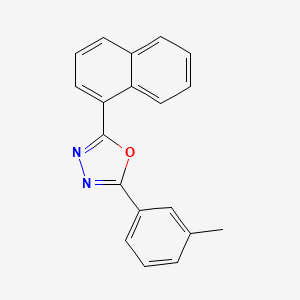
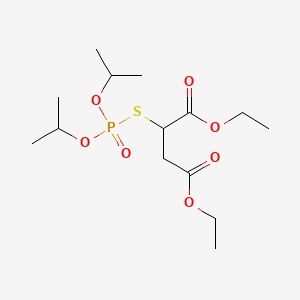
![N-[(5-bromopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B14685821.png)
